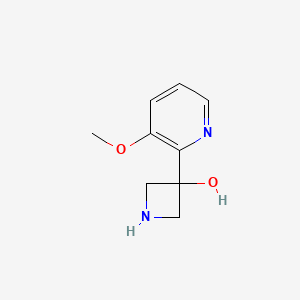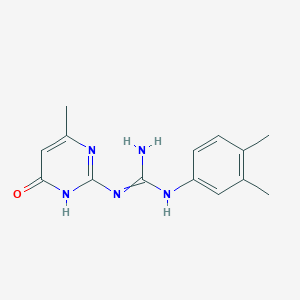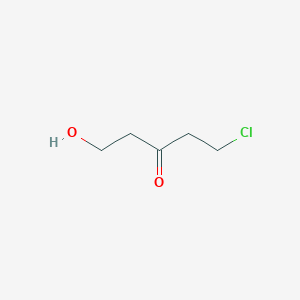
1-Chloro-5-hydroxypentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-hydroxypentan-3-one is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of pentanone and contains both a hydroxyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-5-hydroxypentan-3-one can be synthesized through several methods. One common approach involves the chlorination of 5-hydroxypentan-3-one using a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-5-hydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-chloro-5-oxopentan-3-one or 1-chloro-5-carboxypentan-3-one.
Reduction: Formation of 1-chloro-5-hydroxypentan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-hydroxypentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-5-hydroxypentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-hydroxypentan-2-one: Similar structure but with the chlorine atom at a different position.
5-Hydroxy-2-pentanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Acetyl-1-propanol: Contains a hydroxyl group and a carbonyl group but lacks the chlorine atom.
Uniqueness
1-Chloro-5-hydroxypentan-3-one is unique due to the presence of both a hydroxyl group and a chlorine atom, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C5H9ClO2 |
|---|---|
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
1-chloro-5-hydroxypentan-3-one |
InChI |
InChI=1S/C5H9ClO2/c6-3-1-5(8)2-4-7/h7H,1-4H2 |
InChI-Schlüssel |
NLDWHJIINSOORI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)

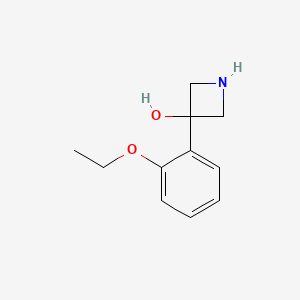
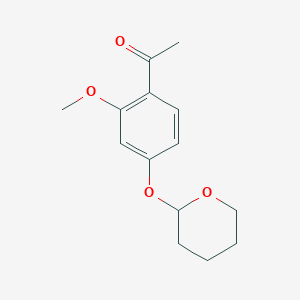

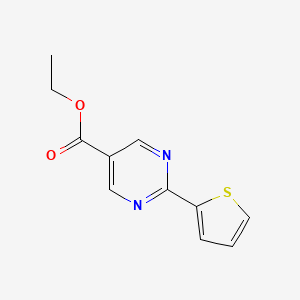
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)
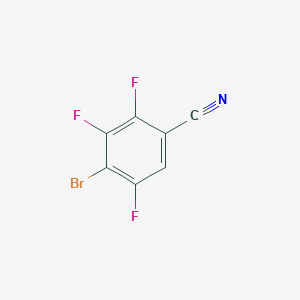
![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
